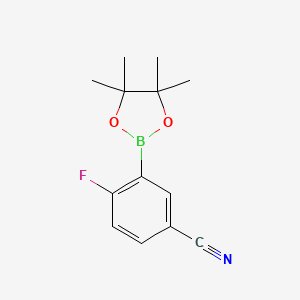

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

描述

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with a fluorine atom at the 4-position and a pinacol boronate group at the 3-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing cyano and fluorine groups enhance the reactivity of the boronate moiety, while the pinacol ester stabilizes the boron atom, improving shelf life and handling .

属性

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBKFUVWBRFDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699287 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-29-5 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials

- 4-Bromo-3-fluorobenzonitrile or closely related halogenated fluorobenzonitrile derivatives serve as the aryl halide substrates.

- Bis(pinacolato)diboron (B2Pin2) is the boron source.

- Palladium catalyst: Commonly Pd(dppf)Cl2 (palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) is frequently used.

- Solvents: Anhydrous 1,4-dioxane and dimethyl sulfoxide (DMSO) are typical solvents.

- Inert atmosphere: Nitrogen or argon to prevent oxidation.

Reaction Conditions

- The reaction mixture is heated typically at 100–105 °C .

- Reaction time ranges from 3 to 24 hours , depending on scale and specific conditions.

- The reaction is performed under an inert atmosphere to avoid moisture and oxygen interference.

Typical Procedure

A representative synthesis from literature is as follows:

| Component | Amount (for 5 mmol scale) |

|---|---|

| 4-Bromo-3-fluorobenzonitrile | 1.0 g (5.0 mmol) |

| Bis(pinacolato)diboron | 1.3 g (5.0 mmol) |

| Potassium acetate | 5.9 g (20.0 mmol) |

| Pd(dppf)Cl2 | 2.0 g (1.0 mmol) |

| DMSO | 50 mL |

| 1,4-Dioxane | 10 mL |

- The mixture is heated at 105 °C under nitrogen for 3 hours.

- After completion, the reaction is cooled, diluted with ethyl acetate, washed with water multiple times.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification is achieved by column chromatography using petroleum ether/ethyl acetate gradients.

Yield: Approximately 85–90% of the desired product as a white solid.

Reaction Mechanism Insights

- The palladium catalyst facilitates oxidative addition of the aryl halide.

- Transmetallation occurs between the palladium complex and bis(pinacolato)diboron.

- Reductive elimination yields the boronate ester product.

- Potassium acetate acts as a base to promote transmetallation and stabilize intermediates.

Optimization Parameters

| Parameter | Typical Range / Options | Effect on Yield / Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd(dppf)Cl2 often gives higher yields |

| Base | KOAc, Cs2CO3 | KOAc preferred for mild conditions; Cs2CO3 can improve transmetallation |

| Solvent | DMSO, 1,4-dioxane | Mixture improves solubility and reaction rate |

| Temperature | 80–105 °C | Higher temperatures increase rate but risk side reactions |

| Reaction Time | 3–24 hours | Longer times improve conversion but may reduce purity |

| Atmosphere | Nitrogen or argon | Prevents oxidation and hydrolysis of boronate ester |

Comparative Data Table of Preparation Conditions

Research Findings and Notes

- The presence of the fluorine substituent at the 4-position enhances the electrophilicity of the aryl halide, facilitating oxidative addition.

- The nitrile group is electron-withdrawing, which can reduce reactivity but also stabilizes the intermediate complexes.

- Boronate esters formed are sensitive to moisture; reactions and handling should be done under anhydrous conditions.

- Purification typically requires silica gel chromatography with non-polar to slightly polar eluents.

- The compound serves as a versatile intermediate in cross-coupling reactions for pharmaceuticals and material science applications.

化学反应分析

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The fluorine atom can be reduced to form a hydroxyl group.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, amides.

Reduction: Hydroxyl-containing compounds.

Substitution: Various boronic acid derivatives.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: In biological research, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is used as a fluorescent probe to study biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs, particularly those targeting cancer and other diseases.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for enhancing the performance and durability of these materials.

作用机制

The mechanism by which 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological imaging, its fluorescence properties allow for the visualization of cellular components.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: The boronic ester group targets electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds.

Fluorescent Probes: The fluorine atom and cyano group contribute to the fluorescence properties, allowing for the targeting of specific cellular components.

相似化合物的比较

Structural Analogs and Substituent Effects

The table below compares structural analogs, highlighting substituent positions, molecular weights, and key properties:

Key Observations :

- Substituent Position : The placement of fluorine and boronate groups significantly impacts reactivity. For example, the target compound’s 4-F/3-Bpin arrangement may favor electrophilic substitution at the 3-position compared to the 3-F/4-Bpin isomer .

- Electron Effects : Electron-withdrawing groups (e.g., CN, F) increase boronate reactivity in cross-couplings, while electron-donating groups (e.g., NH₂) reduce it but enable alternative reaction pathways .

Reactivity in Suzuki-Miyaura Coupling

Comparative yields and conditions for Suzuki reactions involving similar compounds:

*Yields vary with substrates; reports 88% for acetyl-substituted analogs.

Key Findings :

生物活性

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a complex organic compound that belongs to the class of dioxaborolanes. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBFNO

- CAS Number : 425378-68-3

The presence of the fluorine atom and the dioxaborolane moiety contributes to its unique reactivity and stability in biological systems.

Pharmacological Properties

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities. These include:

- Anticancer Activity : Dioxaborolanes have been studied for their potential as anticancer agents. They can inhibit specific enzymes involved in tumor progression and metastasis.

- Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors in the central nervous system, influencing neurotransmission.

Study 1: Anticancer Activity

A study conducted on related dioxaborolane compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. The study reported IC50 values ranging from 10 to 30 µM for different cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 |

| Compound B | A549 (Lung Cancer) | 20 |

| Compound C | HeLa (Cervical Cancer) | 25 |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results indicated a reduction in cell death by approximately 40% compared to control groups.

Research Findings

Recent research highlights the potential of fluorinated dioxaborolanes in drug discovery. The incorporation of fluorine enhances lipophilicity and bioavailability. Studies utilizing molecular docking simulations suggest that these compounds can effectively bind to target proteins implicated in disease pathways.

常见问题

Q. What are the common synthetic routes for preparing 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which involve palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. For example, a two-step protocol may start with fluorination of a brominated aromatic intermediate, followed by borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions . Solvent optimization (e.g., THF or DMF) and temperature control (60–100°C) are critical for achieving high yields (>70%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this boronate ester?

- Nuclear Magnetic Resonance (NMR):

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent boronate group, facilitating transmetalation in Suzuki reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce coupling efficiency with bulky substrates. Comparative studies show that fluoro-substituted aryl boronic esters exhibit 10–15% faster reaction rates than non-fluorinated analogs in Pd-catalyzed couplings .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

Discrepancies often arise from:

- Catalyst Purity: Use freshly prepared Pd catalysts to avoid deactivation.

- Oxygen Sensitivity: Strict anhydrous/anaerobic conditions (e.g., Schlenk line) improve reproducibility .

- Substrate Equivalents: A 1.2:1 molar ratio of boronate to aryl halide minimizes side reactions. Refer to crystal structure data (e.g., CCDC entries) to confirm boronate integrity before use .

Q. What strategies optimize the use of this compound in synthesizing charge-transfer materials for OLEDs?

- Co-Polymer Design: Incorporate into donor-acceptor dyads via sequential Suzuki couplings (e.g., with triphenylamine donors) to enhance luminescence efficiency .

- Solvent-Free Mechanochemistry: Ball-milling with AgNO₃ or Cu catalysts reduces decomposition risks observed in solution-phase reactions .

- Density Functional Theory (DFT): Predict charge distribution and bandgap alignment (e.g., HOMO-LUMO ~3.2 eV) for tailored optoelectronic properties .

Q. How can researchers mitigate batch-to-batch variability in boronate ester purity?

- Chromatographic Validation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect pinacol byproducts (<1% threshold) .

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield >99% pure crystals, confirmed by melting point (117–118°C) and PXRD .

- Supplier Qualification: Source from vendors providing Lot-specific NMR/HRMS data (e.g., BLD Pharmatech, Enamine) .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in medicinal chemistry applications?

While its boronate group enables protease inhibitor synthesis (e.g., HSD17B13 inhibitors), the fluoro-cyano motif may confer cytotoxicity. Mitigation strategies include:

Q. How should researchers interpret conflicting crystallographic data for related boronate esters?

Discrepancies in bond lengths (e.g., B–O = 1.36–1.39 Å vs. 1.42 Å in some studies) often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。